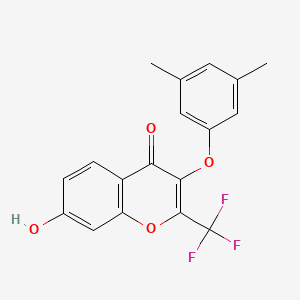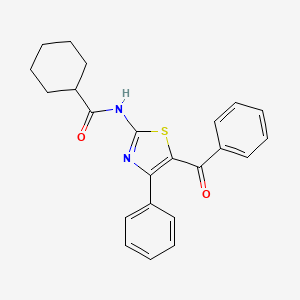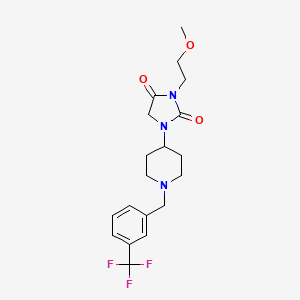
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound designed for specific biological and chemical applications. It belongs to the family of imidazolidine-2,4-diones, a class of compounds known for their diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride, piperidine, and imidazolidine-2,4-dione.
Reactions: : A series of nucleophilic substitution reactions, reduction, and cyclization steps are employed. The presence of a methoxyethyl group requires careful handling to avoid side reactions.
Industrial Production Methods
Industrial production typically involves similar steps but is optimized for scale. Key aspects include:
Yield Optimization: : Ensuring maximum yield through process control.
Purity: : Achieving high purity levels to meet industrial standards.
Safety: : Implementing safety measures due to the involvement of potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various reactions:
Oxidation: : Conversion to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions that can modify functional groups.
Substitution: : Nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Utilizes reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce alkane derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione has broad applications in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Employed in studying receptor-ligand interactions.
Medicine: : Potential use in the development of novel pharmaceuticals, particularly for its pharmacological properties.
Industry: : Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may act by:
Binding to Receptors: : Modulating receptor activity.
Enzyme Inhibition: : Inhibiting enzymes involved in critical pathways.
Signal Transduction: : Influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzyl derivatives: : Share the trifluoromethylbenzyl group, known for its biological activity.
Piperidine derivatives: : Known for diverse pharmacological properties.
Imidazolidine-2,4-dione derivatives: : Varied applications in medicinal chemistry.
Uniqueness
This compound's uniqueness lies in its specific structural configuration, which imparts distinct pharmacological and chemical properties. Its combination of functional groups allows it to interact with a broad range of biological targets.
And there you have it: the wonderful world of 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione. Intriguing, right?
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-28-10-9-24-17(26)13-25(18(24)27)16-5-7-23(8-6-16)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNQDCDMCJXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE](/img/structure/B2521841.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2521842.png)
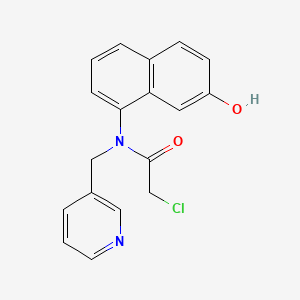
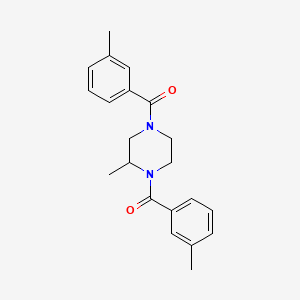
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2521849.png)
![4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2521850.png)
